
N-(3-bromofenil)-6,7-dimetoxiquinazolin-4-amina
Descripción general
Descripción
PD-153035 es un inhibidor potente y selectivo de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Es una molécula pequeña derivada de la anilinoquinazolina bromada, conocida por su alta especificidad y eficacia en la inhibición del receptor del factor de crecimiento epidérmico. Este compuesto ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
PD-153035 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la tirosina quinasa del receptor del factor de crecimiento epidérmico.
Biología: Se emplea en estudios de biología celular para investigar el papel del receptor del factor de crecimiento epidérmico en la señalización celular y la proliferación.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de los cánceres que sobreexpresan el receptor del factor de crecimiento epidérmico.
Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas al receptor del factor de crecimiento epidérmico
Mecanismo De Acción
PD-153035 ejerce sus efectos uniéndose al sitio de unión del trifosfato de adenosina de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Esta unión inhibe la autofosforilación del receptor, bloqueando así las vías de señalización descendentes involucradas en la proliferación y supervivencia celular. El compuesto es altamente específico para el receptor del factor de crecimiento epidérmico y tiene efectos mínimos en otras tirosina quinasas .
Análisis Bioquímico
Biochemical Properties
PD153035 acts by inhibiting the tyrosine kinase activity of EGFR, a receptor that mediates both chemotaxis and proliferation in monocytes and macrophages . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of the EGFR . This results in the inhibition of EGFR autophosphorylation, thereby suppressing the activation of downstream signaling pathways involved in cell proliferation and survival .
Cellular Effects
PD153035 has been shown to have significant effects on various types of cells. In human squamous cell carcinoma cells, PD153035 significantly inhibited cell growth, delayed cell cycle progression, and induced apoptosis . In high-fat diet-fed mice, PD153035 improved glucose tolerance and insulin action, suggesting a role in metabolic regulation .
Molecular Mechanism
The molecular mechanism of action of PD153035 involves its binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor’s autophosphorylation and subsequent activation . This inhibition of EGFR activation disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PD153035 have been observed to change over time. For instance, in a study involving high-fat diet-fed mice, a marked improvement in glucose tolerance and a reduction in insulin resistance were observed after 14 days of PD153035 administration .
Dosage Effects in Animal Models
The effects of PD153035 have been shown to vary with different dosages in animal models. In a study involving nude mice with human epidermoid carcinoma xenografts, PD153035 inhibited tumor growth in a dose-dependent manner .
Metabolic Pathways
For example, in high-fat diet-fed mice, PD153035 was found to improve glucose tolerance and insulin action, suggesting an impact on glucose metabolism .
Transport and Distribution
Given its role as an EGFR inhibitor, it is likely that PD153035 is transported to areas of the cell where EGFR is located, such as the cell membrane .
Subcellular Localization
The subcellular localization of PD153035 is likely to be influenced by its target, the EGFR. As EGFR is a transmembrane protein, PD153035 is expected to localize to the cell membrane where it can interact with its target
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PD-153035 se sintetiza a través de un proceso de varios pasos que involucra la reacción de 3-bromoanilina con 6,7-dimetoxiquinazolina. Los pasos clave incluyen:
Bromación: La introducción de un átomo de bromo en el anillo de anilina.
Aminación: La reacción de la bromoanilina con 6,7-dimetoxiquinazolina para formar el producto final.
Métodos de producción industrial
La producción industrial de PD-153035 implica rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso normalmente implica:
Bromación a gran escala: Usando bromo u otros agentes de bromación.
Aminación a gran escala: Utilizando catalizadores y solventes apropiados para facilitar la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
PD-153035 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales en la molécula.
Sustitución: El átomo de bromo en el compuesto puede ser sustituido por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se pueden usar varios nucleófilos para sustituir el átomo de bromo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinazolina, mientras que la reducción puede producir derivados de amina .
Comparación Con Compuestos Similares
PD-153035 es único en su alta especificidad y potencia como inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Los compuestos similares incluyen:
Gefitinib: Otro inhibidor del receptor del factor de crecimiento epidérmico con una estructura química diferente.
Erlotinib: Un inhibidor de la tirosina quinasa utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.
Lapatinib: Inhibe tanto la tirosina quinasa del receptor del factor de crecimiento epidérmico como la tirosina quinasa del receptor del factor de crecimiento epidérmico humano 2 (HER2)
PD-153035 destaca por su alta afinidad por el receptor del factor de crecimiento epidérmico y su capacidad para inhibir la autofosforilación del receptor a concentraciones muy bajas .
Propiedades
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPANGZZENHZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165328 | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153436-54-5 | |
| Record name | 4-(3-Bromophenylamino)-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-153035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153436-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-153035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC62B68RSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







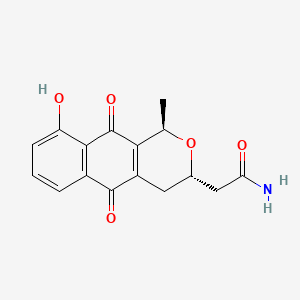
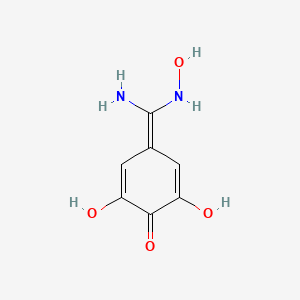


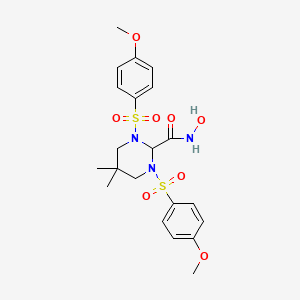
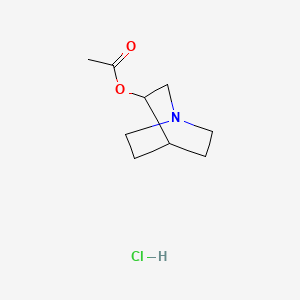
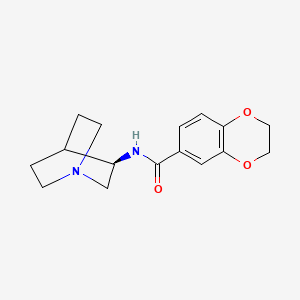
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

